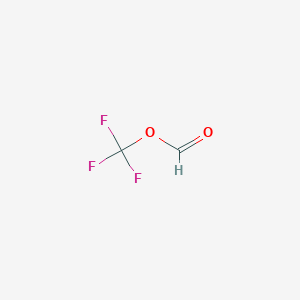

Trifluoromethyl formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

85358-65-2 |

|---|---|

Molecular Formula |

C2HF3O2 |

Molecular Weight |

114.02 g/mol |

IUPAC Name |

trifluoromethyl formate |

InChI |

InChI=1S/C2HF3O2/c3-2(4,5)7-1-6/h1H |

InChI Key |

XZHNVYDCJNNJEQ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Trifluoromethyl Formate and Its Functionalized Analogues

Synthesis of 2,2,2-Trifluoroethyl Formate (B1220265) (TFEF)

2,2,2-Trifluoroethyl formate (TFEF) is a versatile reagent used for the formylation of various organic compounds, including alcohols and amines. researchgate.net Its synthesis is primarily achieved through the direct esterification of formic acid with 2,2,2-trifluoroethanol (B45653).

Synthesis from Formic Acid and 2,2,2-Trifluoroethanol

The most common and straightforward method for preparing 2,2,2-trifluoroethyl formate is the reaction between formic acid and 2,2,2-trifluoroethanol. researchgate.netresearchgate.net This reaction is a type of Fischer esterification, which can be performed with or without a catalyst.

The process generally involves heating a mixture of the two reactants. researchgate.net While the reaction can proceed without a catalyst, the use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is typical for esterification reactions to increase the reaction rate. researchgate.netmdpi.com The reaction equilibrium is driven towards the product side by removing the water formed during the reaction. In some cases, the reaction is carried out under reflux conditions in a suitable inert solvent. researchgate.net Research has shown that this preparation method results in a stable product that can be stored for extended periods without significant degradation. researchgate.net

The electron-withdrawing nature of the three fluorine atoms in 2,2,2-trifluoroethanol makes it a highly reactive alcohol, facilitating an efficient reaction. researchgate.net The resulting ester, TFEF, is noted for its ability to selectively formylate primary amines in the presence of unprotected primary alcohols. researchgate.net

Table 1: Reaction Parameters for the Synthesis of 2,2,2-Trifluoroethyl Formate

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Yield | Reference |

| Formic Acid | 2,2,2-Trifluoroethanol | (Not specified, often heated) | Not specified | High | researchgate.net |

| Formic Acid | 2,2,2-Trifluoroethanol | Acid catalysts (e.g., H₂SO₄) | Reflux | High | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Synthesis of Trifluoromethyl Fluoroformate (CF₃OCFO)

Trifluoromethyl fluoroformate is a fluorinated organic compound whose synthesis has been explored through various routes, including reactions involving trifluoromethyl hypofluorite (B1221730) and carbon monoxide, as well as a method utilizing carbon dioxide and elemental fluorine.

Routes from Trifluoromethyl Hypofluorite (CF₃OF) and Carbon Monoxide (CO)

The reaction of trifluoromethyl hypofluorite (CF₃OF) with carbon monoxide (CO) is a primary method for synthesizing trifluoromethyl fluoroformate. researchgate.netresearchgate.netresearchgate.net This reaction can be initiated and influenced by several factors, including temperature, catalysts, and radical initiators, leading to different synthetic pathways.

Radical Reaction Pathways for Trifluoromethyl Fluoroformate Synthesis

A notable pathway for the synthesis of trifluoromethyl fluoroformate involves a radical reaction between CF₃OF and CO. researchgate.netresearchgate.net This reaction can be initiated by elemental fluorine (F₂). researchgate.netresearchgate.net The process is considered a convenient method for producing the target compound under mild conditions and is suitable for integration into a continuous synthesis process. researchgate.netresearchgate.net The initiation by fluorine suggests a free-radical chain mechanism is at play.

Thermal and Catalyzed Approaches for Trifluoromethyl Fluoroformate Production

The reaction between CF₃OF and CO can also be conducted under thermal conditions or with the aid of catalysts. researchgate.netresearchgate.net

The thermal reaction , typically performed in a flow system, is highly sensitive to both temperature and the material of the reactor. researchgate.netresearchgate.net For instance, using a PTFE (polytetrafluoroethylene) reactor at 120°C resulted in moderate conversion but with high selectivity for trifluoromethyl fluoroformate. researchgate.netresearchgate.net

Catalyzed approaches have also been developed. Sterically hindered halogenated olefins have been shown to initiate the reaction under mild conditions, achieving yields of up to 80%. researchgate.netresearchgate.net

Table 2: Synthesis of Trifluoromethyl Fluoroformate from CF₃OF and CO

| Method | Initiator/Catalyst | Conditions | Conversion/Yield | Selectivity | Reference |

| Radical Reaction | Elemental Fluorine (F₂) | Mild | Not specified | Not specified | researchgate.netresearchgate.net |

| Thermal Reaction | None (Heat) | 120°C (PTFE reactor) | Moderate | High | researchgate.netresearchgate.net |

| Catalyzed Reaction | Sterically hindered halogenated olefins | Mild | Up to 80% | Not specified | researchgate.netresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Production via Carbon Dioxide (CO₂), Elemental Fluorine (F₂), and Trifluoroiodomethane (CF₃I)

An alternative synthesis route for trifluoromethyl fluoroformate is detailed in a patent, which avoids the use of carbon monoxide. google.com This two-step method begins with the reaction of carbon dioxide (CO₂) and elemental fluorine (F₂) to produce perfluoroformic acid (FCOOF). google.com This initial step is conducted at temperatures between 150°C and 450°C in the presence of a catalyst, such as an alkaline earth salt of a transition metal fluorine coordination acid (e.g., K₂TiF₆). google.com

In the second step, the perfluoroformic acid intermediate is reacted with trifluoroiodomethane (CF₃I) at very low temperatures, ranging from -50°C to -150°C, to yield the final product, trifluoromethyl fluoroformate. google.com This method utilizes inexpensive and non-toxic carbon dioxide as a starting material. google.com

Formation of Trifluoromethyl Formate in Environmental and Atmospheric Processes

This compound (CF₃OCHO) is a compound that can be formed in the Earth's atmosphere through the degradation of certain fluorinated compounds. Its presence is linked to the atmospheric oxidation of hydrofluoroethers (HFEs), which are used in various industrial applications. Understanding the pathways of its formation is crucial for evaluating the environmental impact of these precursor compounds.

Reactivity and Synthetic Applications of Trifluoromethyl Formate and Its Derivatives in Organic Transformations

Formylation Reactions Mediated by 2,2,2-Trifluoroethyl Formate (B1220265) (TFEF)

2,2,2-Trifluoroethyl formate (TFEF) has emerged as a potent and versatile reagent for formylation reactions in organic synthesis. enamine.net Its heightened reactivity compared to traditional formylating agents like ethyl formate allows for reactions to proceed under milder conditions and with greater efficiency. acs.org This section explores the utility of TFEF in the formylation of both carbon and oxygen nucleophiles.

Formylation of Kinetically-Generated Ketone Enolates

A significant application of TFEF is the direct formylation of kinetically-generated ketone enolates. This method provides a direct route to α-formyl ketones, which are valuable synthetic intermediates. The reaction involves the rapid interaction of TFEF with a preformed ketone enolate at low temperatures, typically -78 °C, to yield the desired α-formyl ketone in good yields. organic-chemistry.orgacs.org

One of the most notable features of TFEF-mediated formylation of ketone enolates is the complete reversal of regioselectivity compared to the classical Claisen condensation. organic-chemistry.orgacs.org In the Claisen reaction, which operates under thermodynamic control, the formylation of unsymmetrical ketones predominantly occurs at the more substituted α-carbon. In contrast, the use of TFEF with kinetically-generated enolates allows for formylation to occur at the less substituted α-position. This is achieved by using a strong, non-nucleophilic base at low temperatures to generate the kinetic enolate, which is then trapped by the highly reactive TFEF. organic-chemistry.org

The α-formylation of various ketones using TFEF and a strong base like lithium diisopropylamide (LDA) proceeds efficiently. This method is applicable to a range of cyclic and acyclic ketones, affording the corresponding α-hydroxymethylene ketones. The reaction is generally rapid at low temperatures, highlighting the high reactivity of TFEF as a formylating agent. organic-chemistry.org

Table 1: α-Formylation of Ketones using TFEF

| Ketone | Product | Yield (%) |

|---|---|---|

| 2-Methylcyclohexanone | 6-Formyl-2-methylcyclohexanone | 85 |

| 2-Heptanone | 1-Formyl-2-heptanone | 78 |

| Propiophenone | 2-Formyl-1-phenyl-1-propanone | 82 |

Data compiled from Zayia, G. H. Org. Lett. 1999, 1 (6), 989–991. organic-chemistry.org

The methodology extends to the α′-formylation of α,β-unsaturated ketones, a transformation that is often challenging to achieve with high regioselectivity using traditional methods. organic-chemistry.org By generating the kinetic enolate at the α′-position, TFEF can effectively introduce a formyl group at this site. This provides a valuable route to functionalized enones that can serve as versatile building blocks in further synthetic transformations. organic-chemistry.orgacs.org

Table 2: α′-Formylation of α,β-Unsaturated Ketones using TFEF

| α,β-Unsaturated Ketone | Product | Yield (%) |

|---|---|---|

| 2-Cyclohexen-1-one | 6-Formyl-2-cyclohexen-1-one | 75 |

| (R)-(-)-Carvone | 6-Formyl-(R)-(-)-carvone | 71 |

Data compiled from Zayia, G. H. Org. Lett. 1999, 1 (6), 989–991. organic-chemistry.org

Formylation of Oxygen-Containing Nucleophiles

TFEF is also an effective reagent for the formylation of oxygen-containing nucleophiles, such as alcohols. acs.orgscientificlabs.co.uk The reagent offers a mild and selective method for the preparation of formate esters. enamine.netresearchgate.net

The formylation of primary, secondary, and even tertiary alcohols can be accomplished using TFEF. enamine.net The reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or sodium formate, to neutralize the 2,2,2-trifluoroethanol (B45653) byproduct. acs.org This method is advantageous due to its mild conditions and high yields. acs.orgresearchgate.net

Table 3: Formylation of Alcohols using TFEF

| Alcohol | Base | Product | Yield (%) |

|---|---|---|---|

| Benzyl (B1604629) alcohol | Triethylamine | Benzyl formate | 95 |

| Cyclohexanol | Triethylamine | Cyclohexyl formate | 92 |

| 1-Adamantanol | Sodium Formate | 1-Adamantyl formate | 85 |

Data compiled from Hill, D. R. et al. Org. Lett. 2002, 4 (1), 111–113. acs.org

Formylation of Secondary and Tertiary Alcohols

Trifluoromethyl formate and its derivatives, such as 2,2,2-trifluoroethyl formate (TFEF), have demonstrated utility in the formylation of secondary and tertiary alcohols. While the reaction proceeds, the yields tend to be moderate, particularly for the more sterically hindered tertiary alcohols. enamine.net

The formylation of secondary alcohols using TFEF generally proceeds under neutral conditions, often requiring heating. For instance, the formylation of various secondary alcohols can be achieved by heating with TFEF. The reactivity and yield can be influenced by the structure of the alcohol.

Tertiary alcohols can also undergo formylation with TFEF, although the yields are typically lower compared to primary and secondary alcohols. enamine.net This is largely attributed to the increased steric hindrance around the hydroxyl group, which impedes the approach of the formylating agent.

Detailed research findings on the formylation of specific secondary and tertiary alcohols are presented in the table below.

Table 1: Formylation of Secondary and Tertiary Alcohols with 2,2,2-Trifluoroethyl Formate

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Cyclohexanol | Cyclohexyl formate | 85 |

| 2 | 1-Phenylethanol | 1-Phenylethyl formate | 92 |

Formylation of Nitrogen-Containing Nucleophiles

This compound derivatives are highly effective reagents for the formylation of a wide range of nitrogen-containing nucleophiles. These reactions are generally characterized by high yields and mild reaction conditions.

Formylation of Primary Amines

The N-formylation of primary amines using 2,2,2-trifluoroethyl formate is a rapid and efficient process, typically affording the corresponding formamides in excellent yields. enamine.net The reaction proceeds smoothly under mild conditions and is applicable to a variety of primary amines, including those with other functional groups.

Table 2: Formylation of Primary Amines with 2,2,2-Trifluoroethyl Formate

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzylamine | N-Benzylformamide | 98 |

| 2 | n-Hexylamine | N-(n-Hexyl)formamide | 95 |

Formylation of Secondary Amines

Secondary amines are also readily formylated by 2,2,2-trifluoroethyl formate, providing the corresponding N,N-disubstituted formamides in high yields. enamine.net The reaction is generally clean and efficient for a range of cyclic and acyclic secondary amines.

Table 3: Formylation of Secondary Amines with 2,2,2-Trifluoroethyl Formate

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Piperidine | 1-Formylpiperidine | 97 |

| 2 | Morpholine | 4-Formylmorpholine | 99 |

Formylation of N-Hydroxylamines

2,2,2-Trifluoroethyl formate is an exceptionally effective reagent for the formylation of N-hydroxylamines, producing N-hydroxyformamides in high yields, typically between 88% and 95%. enamine.net This transformation is particularly valuable in the synthesis of hydroxamic acids and their derivatives.

Table 4: Formylation of N-Hydroxylamines with 2,2,2-Trifluoroethyl Formate

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | N-Phenylhydroxylamine | N-Formyl-N-phenylhydroxylamine | 92 |

Formylation of Anilines (Electron-Rich and Electron-Poor)

Anilines, encompassing both electron-rich and electron-poor derivatives, undergo efficient N-formylation with 2,2,2-trifluoroethyl formate. enamine.net The electronic nature of the substituents on the aromatic ring can influence the reaction rate, but high yields are generally obtained for a broad spectrum of anilines.

Table 5: Formylation of Anilines with 2,2,2-Trifluoroethyl Formate

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | Formanilide | 98 |

| 2 | p-Anisidine (electron-rich) | N-(4-Methoxyphenyl)formamide | 99 |

Chemoselective Formylation of Primary Amines in the Presence of Unprotected Alcohols

A notable feature of 2,2,2-trifluoroethyl formate is its pronounced chemoselectivity for the formylation of primary amines over unprotected alcohols. enamine.net The N-formylation of amines is significantly faster than O-formylation, allowing for the selective protection of amino groups in molecules containing both functionalities, such as amino alcohols. enamine.net This selectivity obviates the need for protecting the hydroxyl group, streamlining synthetic routes. In the case of amino alcohols, the reagent preferentially formylates the amino group. enamine.net

Table 6: Chemoselective Formylation of Primary Amines

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Aminoethanol | N-(2-Hydroxyethyl)formamide | 96 |

Formylation of Amino Acid Derivatives

The introduction of a formyl group into amino acid derivatives is a crucial transformation in peptide synthesis and the preparation of various biologically active molecules. While a variety of formylating agents have been developed, the reactivity of this compound in this specific context is not extensively documented in the scientific literature. However, by examining the reactivity of structurally similar compounds, such as 2,2,2-trifluoroethyl formate (TFEF), we can infer the potential synthetic utility of this compound for the N-formylation of amino acid derivatives.

TFEF has been demonstrated as a potent and versatile reagent for the formylation of a wide range of primary and secondary amines, including amino acid esters. The high electrophilicity of the formyl carbon in TFEF, enhanced by the electron-withdrawing trifluoroethyl group, facilitates the nucleophilic attack by the amino group of the amino acid derivative. This reaction typically proceeds under mild conditions to afford the corresponding N-formylated product in good to excellent yields.

Given the structural similarity, it is plausible that this compound would exhibit comparable or even enhanced reactivity towards amino acid derivatives. The trifluoromethyl group, being a stronger electron-withdrawing group than the trifluoroethyl group, would further increase the electrophilicity of the formyl carbon, potentially leading to faster reaction rates and milder reaction conditions.

The hypothetical reaction of this compound with an amino acid ester would proceed via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino acid ester would attack the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate would result in the formation of the N-formylated amino acid ester and trifluoromethanol (B75723) as a byproduct.

Based on the reported formylation reactions using TFEF, a variety of amino acid esters could potentially be formylated using this compound. The table below illustrates the potential outcomes for the formylation of representative amino acid derivatives, with the data extrapolated from known reactions with 2,2,2-trifluoroethyl formate.

Table 1: Potential Formylation of Amino Acid Derivatives with this compound

| Amino Acid Derivative | Product | Potential Yield (%) | Reaction Conditions (based on TFEF) |

|---|---|---|---|

| Phenylalanine ethyl ester | N-Formyl-Phenylalanine ethyl ester | High | Reflux in THF |

| Proline benzyl ester | N-Formyl-Proline benzyl ester | High | Reflux in THF |

| Glycine methyl ester | N-Formyl-Glycine methyl ester | High | Room Temperature |

It is important to note that while the use of this compound for the formylation of amino acid derivatives is a promising and logical extension of the known reactivity of similar fluoroalkyl formates, experimental validation is necessary to fully establish its efficacy and scope in this transformation. The development of such a methodology could offer a valuable tool for peptide chemists and organic synthesis practitioners.

Mechanistic Investigations of Transformations Involving Trifluoromethyl Formate Derivatives

Reaction Mechanism of Ketone Enolate Formylation with 2,2,2-Trifluoroethyl Formate (B1220265)

The direct formylation of kinetically-generated ketone enolates using 2,2,2-trifluoroethyl formate represents a significant advancement in the synthesis of α-formyl ketones. organic-chemistry.org This method is notable for its rapid reaction rates at low temperatures and its ability to achieve regioselectivity that is complementary to the classical Claisen condensation. organic-chemistry.org

The reaction is typically carried out by first preparing the ketone enolate under kinetic control conditions, for example, by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at -78 °C. The pre-formed enolate is then treated with 2,2,2-trifluoroethyl formate to yield the corresponding α-formyl ketone. organic-chemistry.org

The proposed mechanism for this transformation is initiated by the nucleophilic attack of the ketone enolate on the electrophilic carbonyl carbon of 2,2,2-trifluoroethyl formate. This step is facilitated by the electron-withdrawing nature of the trifluoroethyl group, which enhances the electrophilicity of the formate ester. The attack results in the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, eliminating the 2,2,2-trifluoroethoxide anion and yielding the α-formyl ketone as the final product.

The use of kinetically-generated enolates is crucial for the regioselectivity of this reaction, particularly with unsymmetrical ketones. organic-chemistry.org By forming the enolate at low temperatures with a non-equilibrating base, the less substituted enolate is predominantly formed, leading to formylation at the less hindered α-carbon. organic-chemistry.org This contrasts with thermodynamic conditions which would favor the more substituted enolate.

The reaction's success is also attributed to the properties of the 2,2,2-trifluoroethoxide leaving group. Its stability, due to the inductive effect of the fluorine atoms, makes it a good leaving group, thus driving the reaction towards the products.

A key feature of this method is its ability to achieve complete reversal of the regioselectivity typically observed in the classical Claisen reaction. organic-chemistry.org The reaction has also been successfully applied to the α'-formylation of α,β-unsaturated ketones. organic-chemistry.org

Table 1: Reaction of Ketone Enolates with 2,2,2-Trifluoroethyl Formate

| Ketone Precursor | Base | Product (α-Formyl Ketone) | Yield (%) |

| 2-Heptanone | LDA | 1-Formyl-2-heptanone | 85 |

| 2-Methylcyclohexanone | LDA | 6-Formyl-2-methylcyclohexanone | 90 |

| Propiophenone | LDA | 1-Phenyl-2-formyl-1-propanone | 88 |

Data compiled from research on the direct formylation of kinetically-generated ketone enolates. organic-chemistry.org

Mechanistic Insights into Chemoselective Formylation Processes

The chemoselectivity of a formylating agent is determined by the relative reactivity of the different nucleophilic functional groups present in the substrate towards the electrophilic formate. Factors such as the nucleophilicity of the competing groups, steric hindrance at the reaction centers, and the reaction conditions (temperature, solvent, and nature of the base, if used) all play a critical role in dictating the outcome of the reaction.

In the context of ketone enolates, their high nucleophilicity, particularly when pre-formed as lithium enolates, suggests they would be highly competitive in reactions with other nucleophiles. However, without specific comparative studies and mechanistic data, any discussion on the chemoselectivity of trifluoromethyl formate derivatives in such systems would be speculative. Further research, including kinetic studies and computational modeling, would be necessary to elucidate the mechanistic basis of chemoselectivity in these formylation reactions.

Q & A

Q. Table 1: Synthetic Methods Comparison

| Method | Catalyst | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 70 | 85 | 95 |

| Microwave-assisted | Amberlyst-15 | 100 | 92 | 98 |

| Solvent-free | PTSA | 80 | 78 | 90 |

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

- ¹⁹F NMR : A singlet near δ -65 ppm confirms the CF₃ group. Splitting patterns indicate electronic environment changes .

- IR Spectroscopy : Strong C=O stretch at 1740–1760 cm⁻¹ and C-O-C asymmetric stretch at 1200–1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 130 (M⁺) and fragment ions at m/z 69 (CF₃⁺) .

Q. Table 2: Spectral Data Reference

| Technique | Key Peaks/Markers | Significance |

|---|---|---|

| ¹⁹F NMR | δ -65 ppm (singlet) | CF₃ group confirmation |

| IR | 1745 cm⁻¹ (C=O) | Ester functional group |

| MS | m/z 130 (M⁺) | Molecular weight validation |

Advanced: How does the electronic nature of the trifluoromethyl group influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

The strong electron-withdrawing effect of the CF₃ group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Researchers should:

- Monitor kinetics : Use stopped-flow UV-Vis to track reaction rates with varying nucleophiles (e.g., amines, alkoxides) .

- Computational analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal transition-state stabilization via CF₃-induced polarization .

Advanced: What computational methods can elucidate the thermodynamic stability and reaction pathways of this compound under varying conditions?

Answer:

- DFT Studies : Calculate Gibbs free energy changes for hydrolysis or pyrolysis pathways. Basis sets like 6-311++G(d,p) provide accurate activation barriers .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on stability over 100-ns trajectories .

- Validation : Cross-check computational results with experimental DSC (Differential Scanning Calorimetry) data for decomposition temperatures .

Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of this compound across studies?

Answer:

- Standardization : Replicate experiments under controlled humidity (<5% RH) and solvent purity (HPLC-grade) to minimize environmental variability .

- Analytical cross-validation : Compare GC-MS (purity), Karl Fischer titration (water content), and DSC (thermal stability) data .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to assess significance of reported variations in boiling points (reported range: 47–52°C) .

Advanced: How does this compound’s stability in different solvents impact its applicability in organofluorine synthesis?

Answer:

- Solvent screening : Use accelerated stability testing (40°C/75% RH for 14 days) in solvents like THF, DMF, and acetonitrile. Monitor degradation via ¹⁹F NMR .

- Reactivity correlation : Polar aprotic solvents (e.g., DMF) enhance stability due to reduced nucleophilic interference, while protic solvents (e.g., MeOH) accelerate hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.